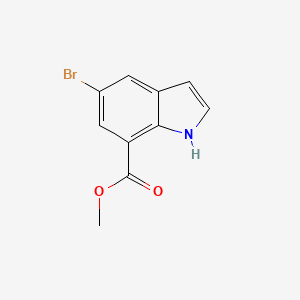

methyl 5-bromo-1H-indole-7-carboxylate

概要

説明

Methyl 5-bromo-1H-indole-7-carboxylate is a chemical compound with the molecular formula C10H8BrNO2 . It is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives play a crucial role in cell biology and have various biologically vital properties .

Molecular Structure Analysis

The molecular structure of methyl 5-bromo-1H-indole-7-carboxylate consists of a bromine atom attached to the 5th carbon of the indole ring and a carboxylate functional group attached to the 7th carbon of the indole ring . The average mass of the molecule is 254.080 Da .Chemical Reactions Analysis

Indole derivatives, including methyl 5-bromo-1H-indole-7-carboxylate, can participate in various chemical reactions. For instance, they can be used as reactants in the biosynthesis of inhibitors of protein kinases, metal-free Friedel-Crafts alkylation, preparation of diphenylsulfonium ylides from Martin’s sulfurane, cross dehydrogenative coupling reactions, synthesis of indirubin derivatives, and preparation of aminoindolylacetates .Physical And Chemical Properties Analysis

Methyl 5-bromo-1H-indole-7-carboxylate has a molecular formula of C10H8BrNO2 and an average mass of 254.080 Da . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved papers.科学的研究の応用

Synthesis of Alkaloid Derivatives

Methyl 5-bromoindole-7-carboxylate: is a key precursor in the synthesis of complex alkaloids. Alkaloids are a class of naturally occurring organic compounds that mostly contain basic nitrogen atoms. They are prominent in the pharmaceutical industry for their medicinal properties, including analgesic and antibacterial effects . The bromine atom on the indole ring of this compound provides a reactive site for further chemical transformations, making it a valuable starting material for constructing diverse alkaloid structures.

Antitumor and Antimicrobial Agents

The indole moiety is a common structure found in compounds with antitumor and antimicrobial propertiesMethyl 5-bromoindole-7-carboxylate can be used to synthesize indole derivatives that show potential in treating cancer cells and combating microbial infections . Its versatility in chemical reactions allows for the development of various biologically active molecules that can be tested for these properties.

Biotechnological Production

Indoles, including halogenated ones like Methyl 5-bromoindole-7-carboxylate , have applications in biotechnological production. They can be used to derive natural colorants or compounds with therapeutic potential. Advances in microbial cell factories have enabled the production of indole derivatives from simple substrates like glucose or tryptophan, which can then be transformed into valuable halogenated and oxygenated derivatives .

Quorum Sensing in Bacteria

Indole derivatives play a significant role in bacterial communication, known as quorum sensing. This process allows bacteria to regulate gene expression in response to the density of their populationMethyl 5-bromoindole-7-carboxylate can be used to study the signaling mechanisms in bacteria and potentially develop new antimicrobial strategies that disrupt these communication pathways .

Organic Synthesis Methodology

In the field of organic synthesis, Methyl 5-bromoindole-7-carboxylate is utilized for developing new synthetic methodologies. Its structure is amenable to various chemical reactions, providing a platform for chemists to explore novel synthetic routes and catalytic processes. This has implications for the efficient production of complex organic molecules .

Flavor and Fragrance Industry

The indole structure is also valuable in the flavor and fragrance industry. Derivatives of indole, synthesized from compounds like Methyl 5-bromoindole-7-carboxylate , contribute to the aroma profiles of various products. They are used in the creation of flavors and fragrances for food, beverages, and perfumes .

Pharmaceutical Chemistry

In pharmaceutical chemistry, substituted indoles are considered “privileged structures” due to their high-affinity binding to many receptorsMethyl 5-bromoindole-7-carboxylate serves as a building block for the synthesis of these substituted indoles, which are then screened for various pharmacological activities .

Material Science Applications

Lastly, the field of material science benefits from the properties of indole derivatives. Methyl 5-bromoindole-7-carboxylate can be incorporated into polymers or other materials to impart specific characteristics, such as enhanced stability or novel electronic properties. Research in this area continues to uncover new applications for indole-based materials .

Safety and Hazards

将来の方向性

Indoles, both natural and synthetic, show various biologically vital properties. Due to the importance of this significant ring system, the investigation of novel methods of synthesis and the exploration of their diverse biological activities have attracted the attention of the chemical community . Therefore, future research could focus on developing new synthesis methods for indole derivatives and exploring their potential therapeutic applications.

作用機序

Target of Action

Methyl 5-bromoindole-7-carboxylate is an indole derivative . Indoles are significant heterocyclic systems in natural products and drugs, playing a crucial role in cell biology . They are often used as biologically active compounds for the treatment of various disorders in the human body, including cancer cells and microbes .

Mode of Action

Indole derivatives, in general, are known to interact with various receptors in the body, showing high-affinity binding . This interaction can lead to various changes in the body, depending on the specific targets involved.

Pharmacokinetics

It is known to have high gastrointestinal absorption and is bbb permeant . . These properties can impact the bioavailability of the compound in the body.

Result of Action

Indole derivatives have been shown to exhibit various biologically vital properties, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

特性

IUPAC Name |

methyl 5-bromo-1H-indole-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2/c1-14-10(13)8-5-7(11)4-6-2-3-12-9(6)8/h2-5,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSFZPMNRVJTVIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C(=CC(=C1)Br)C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80646526 | |

| Record name | Methyl 5-bromo-1H-indole-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 5-bromo-1H-indole-7-carboxylate | |

CAS RN |

860624-89-1 | |

| Record name | 1H-Indole-7-carboxylic acid, 5-bromo-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=860624-89-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-bromo-1H-indole-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

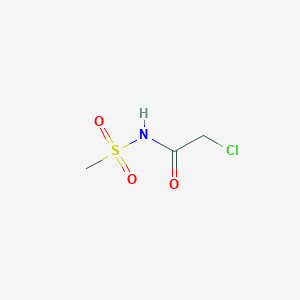

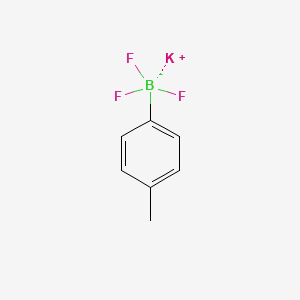

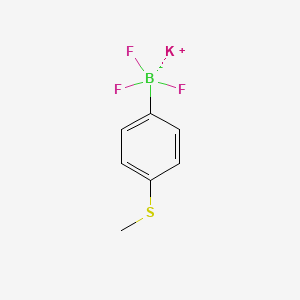

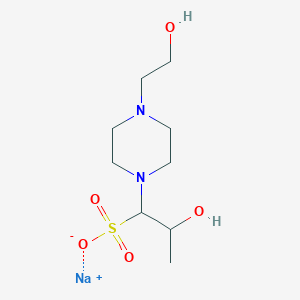

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Iodobenzo[d]thiazole](/img/structure/B1592812.png)

![(1H-Pyrrolo[3,2-c]pyridin-2-yl)methanamine](/img/structure/B1592822.png)